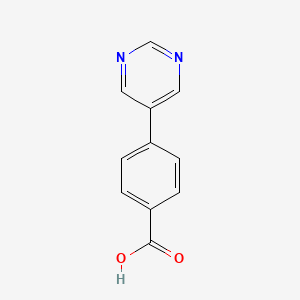

4-(Pyrimidin-5-yl)benzoic acid

Description

BenchChem offers high-quality 4-(Pyrimidin-5-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrimidin-5-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyrimidin-5-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-5-12-7-13-6-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBKADQVSXLSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400504 | |

| Record name | 4-(pyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216959-91-0 | |

| Record name | 4-(pyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Pyrimidin-5-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-(Pyrimidin-5-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its known physical and chemical properties, provides methodologies for their determination, and explores its potential biological relevance, particularly as a kinase inhibitor.

Core Physicochemical Properties

4-(Pyrimidin-5-yl)benzoic acid is a solid, aromatic carboxylic acid. Its chemical structure, featuring a pyrimidine ring linked to a benzoic acid moiety, underpins its physicochemical behavior and biological activity. The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (pyrimidine nitrogens and carboxylic oxygens) influences its solubility and interaction with biological targets.

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical parameters for 4-(Pyrimidin-5-yl)benzoic acid is presented in Table 1. It is important to note that while some experimental data is available, several parameters are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | (Calculated) |

| Molecular Weight | 200.19 g/mol | (Calculated) |

| Melting Point | 316-317 °C | Experimental |

| Boiling Point (Predicted) | 419.5 ± 38.0 °C | Computational Prediction |

| Density (Predicted) | 1.302 ± 0.06 g/cm³ | Computational Prediction |

| pKa (Predicted) | 3.81 ± 0.10 | Computational Prediction |

| LogP (Predicted) | 2.44 | Computational Prediction |

| Solubility | Sparingly soluble in water; Soluble in DMF and DMSO | General Observation |

Experimental Protocols

The determination of the physicochemical properties of 4-(Pyrimidin-5-yl)benzoic acid relies on established analytical techniques. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

-

A small, finely powdered sample of 4-(Pyrimidin-5-yl)benzoic acid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid in a solution. For 4-(Pyrimidin-5-yl)benzoic acid, this primarily relates to the dissociation of the carboxylic acid proton.

Methodology (Potentiometric Titration):

-

A precise amount of 4-(Pyrimidin-5-yl)benzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

A calibrated pH electrode is immersed in the solution to monitor the pH as the titrant is added incrementally.

-

The pH is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which is a critical parameter for predicting its pharmacokinetic properties, such as absorption and distribution.

Methodology (Shake-Flask Method):

-

A solution of 4-(Pyrimidin-5-yl)benzoic acid is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient (P).

Biological Relevance and Potential Signaling Pathway Involvement

Compounds containing the pyrimidine scaffold are of significant interest in drug discovery due to their presence in numerous biologically active molecules, including several approved drugs.[1] Derivatives of 4-(pyrimidin-5-yl)benzoic acid are often explored as inhibitors of protein kinases, which are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[2]

While a specific signaling pathway directly targeted by 4-(Pyrimidin-5-yl)benzoic acid is not yet definitively established in the literature, its structural similarity to known kinase inhibitors suggests it may act on similar pathways. For illustrative purposes, a generalized kinase inhibition pathway is depicted below. This pathway represents a common mechanism by which small molecule inhibitors, potentially including 4-(Pyrimidin-5-yl)benzoic acid, can block the downstream signaling cascade that leads to cell proliferation.

Experimental Workflow for Kinase Inhibition Assay

To evaluate the potential of 4-(Pyrimidin-5-yl)benzoic acid as a kinase inhibitor, a standard in vitro enzyme inhibition assay can be performed. The following workflow outlines the key steps in such an experiment.[3][4]

Conclusion

4-(Pyrimidin-5-yl)benzoic acid presents a scaffold with significant potential for further investigation, particularly in the realm of kinase inhibition for therapeutic applications. This guide provides a foundational understanding of its physicochemical properties and outlines standard experimental procedures for their characterization. The provided diagrams offer a conceptual framework for its potential biological mechanism and the experimental approach to validate it. Further experimental validation of the predicted properties and elucidation of its specific biological targets are crucial next steps in fully characterizing this compound.

References

An In-depth Technical Guide to 4-(Pyrimidin-5-yl)benzoic Acid: Molecular Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyrimidin-5-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combining a pyrimidine and a benzoic acid moiety, makes it a valuable scaffold for the design of kinase inhibitors, particularly in the field of oncology. This technical guide provides a comprehensive overview of its molecular structure, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and an analysis of its physicochemical properties. Furthermore, it explores its role as a potential inhibitor of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, providing a basis for its application in drug discovery and development.

Molecular Structure and Chemical Formula

4-(Pyrimidin-5-yl)benzoic acid is an organic compound featuring a pyrimidine ring linked to a benzoic acid at the 4-position of the phenyl ring.

Molecular Formula: C₁₁H₈N₂O₂[1]

Molecular Weight: 200.19 g/mol [1]

CAS Number: 216959-91-0

Chemical Structure:

The molecule consists of a disubstituted benzene ring where the carboxylic acid group and the pyrimidin-5-yl group are in a para arrangement. This configuration results in a relatively rigid and planar molecular geometry, which is often advantageous for binding to the active sites of enzymes.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Pyrimidin-5-yl)benzoic acid is presented in the table below. These properties are crucial for its handling, formulation, and application in both chemical synthesis and biological assays.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 316-317 °C | |

| Boiling Point | 419.5 °C (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [2] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 4-(Pyrimidin-5-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound. In this case, 5-bromopyrimidine is coupled with 4-carboxyphenylboronic acid.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura reactions.

Materials:

-

5-Bromopyrimidine

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar phosphine ligand

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

1,4-Dioxane

-

Water, degassed

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), and anhydrous potassium phosphate (2.0-3.0 equivalents).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02-0.05 equivalents) and the phosphine ligand (e.g., RuPhos, 0.04-0.10 equivalents) in a small amount of anhydrous solvent (e.g., toluene or 1,4-dioxane). Add this catalyst mixture to the reaction flask.

-

Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask to achieve a suitable concentration (e.g., 0.1 M with respect to 5-bromopyrimidine). Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to ensure the carboxylic acid is protonated.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-(Pyrimidin-5-yl)benzoic acid.

Experimental Workflow

Analytical Characterization: NMR Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyrimidine and benzene rings, as well as a characteristic downfield signal for the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically around 12-13 ppm. The broadness is due to hydrogen bonding and chemical exchange.

-

Pyrimidine Protons:

-

The proton at the 2-position of the pyrimidine ring is expected to appear as a singlet around 9.2 ppm.

-

The protons at the 4- and 6-positions of the pyrimidine ring are expected to appear as a singlet (or a narrow multiplet) around 9.0 ppm.

-

-

Benzene Protons: The four protons on the benzene ring will appear as two doublets in the aromatic region (approximately 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carboxylic acid group will be more deshielded than the protons ortho to the pyrimidine ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm.

-

Aromatic and Heteroaromatic Carbons: The carbon atoms of the benzene and pyrimidine rings will resonate in the region of 120-160 ppm. The specific chemical shifts will be influenced by the electronic effects of the substituents. The carbon atoms directly attached to nitrogen in the pyrimidine ring will be found at the lower field end of this range.

Biological Activity and Signaling Pathways

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, known for their ability to act as kinase inhibitors.[3] The structural similarity of the pyrimidine core to the adenine base of ATP allows these molecules to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.

Given its structure, 4-(Pyrimidin-5-yl)benzoic acid is a promising candidate for the development of inhibitors targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These pathways are often driven by receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors can block downstream signaling cascades, including the PI3K-Akt and MAPK pathways.

Potential Inhibition of the EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell growth and proliferation.[4] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are effective cancer therapeutics.

Potential Inhibition of the VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[5] In cancer, tumors induce angiogenesis to obtain the nutrients and oxygen required for their growth and metastasis. Inhibiting VEGFR can therefore starve the tumor and prevent its spread.

Conclusion

4-(Pyrimidin-5-yl)benzoic acid is a versatile and valuable molecule with significant potential in drug discovery and materials science. Its straightforward synthesis via Suzuki-Miyaura coupling and its structural features make it an attractive scaffold for the development of targeted therapies, particularly kinase inhibitors. The predicted inhibition of key oncogenic signaling pathways such as EGFR and VEGFR highlights its relevance for further investigation in cancer research. This technical guide provides a solid foundation of its chemical and potential biological properties to aid researchers and scientists in their future work with this compound. Further experimental validation of its kinase inhibitory profile and in-depth biological studies are warranted to fully elucidate its therapeutic potential.

References

- 1. 4-(Pyrimidin-5-yl)benzoic acid - CD Bioparticles [cd-bioparticles.net]

- 2. benchchem.com [benchchem.com]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(Pyrimidin-5-yl)benzoic acid

Introduction to 4-(Pyrimidin-5-yl)benzoic acid

4-(Pyrimidin-5-yl)benzoic acid is a bifunctional organic molecule incorporating a benzoic acid moiety and a pyrimidine ring. The presence of the carboxylic acid group suggests acidic properties and the potential for hydrogen bonding, while the pyrimidine ring, a nitrogen-containing heterocycle, can also participate in hydrogen bonding and imparts a degree of polarity. The overall solubility will be a balance between the polar characteristics of the carboxylic acid and pyrimidine groups and the nonpolar nature of the benzene ring.

Predicted Solubility Profile

Based on the solubility of benzoic acid, 4-(Pyrimidin-5-yl)benzoic acid is expected to exhibit low solubility in water and higher solubility in organic solvents.[1][2] The solubility in water is anticipated to be poor due to the hydrophobic benzene ring. However, the presence of the pyrimidine ring, in addition to the carboxylic acid, may slightly increase its aqueous solubility compared to benzoic acid.

The solubility of benzoic acid and its derivatives generally increases with temperature.[2][3] It is also readily soluble in many organic solvents, a characteristic attributed to the hydrophobic nature of its benzene ring and the hydrogen bonding capability of its carboxylic acid group.[1]

Table 1: Predicted Qualitative Solubility of 4-(Pyrimidin-5-yl)benzoic acid in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble to soluble | The carboxylic acid and pyrimidine groups can form hydrogen bonds with protic solvents. Solubility is expected to increase from water to methanol to ethanol.[2][3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors and have polarities that are favorable for dissolving the compound. |

| Nonpolar | Toluene, Hexane, Diethyl ether | Sparingly soluble to insoluble | The nonpolar nature of these solvents is not conducive to solvating the polar functional groups of the molecule.[3] |

| Aqueous Acid | Dilute HCl | Potentially low | The pyrimidine ring may be protonated, but the overall molecule is an acid and thus less likely to dissolve in acidic solutions.[2] |

| Aqueous Base | Dilute NaOH, NaHCO₃ | Soluble | The carboxylic acid will be deprotonated to form a highly soluble carboxylate salt.[4] |

Experimental Protocols for Solubility Determination

Precise solubility determination is critical for drug development and research. The following are standard methodologies that can be employed to quantify the solubility of 4-(Pyrimidin-5-yl)benzoic acid.

This is a common and straightforward method for determining equilibrium solubility.[1]

Protocol:

-

Preparation of a Saturated Solution: Add an excess amount of 4-(Pyrimidin-5-yl)benzoic acid to a known volume or mass of the solvent in a sealed container.[1]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.[1]

-

Separation: Separate the undissolved solid from the solution. This can be achieved by filtration through a fine-pore filter or by centrifugation.[1]

-

Solvent Evaporation: Transfer a precisely measured volume or mass of the clear, saturated solution to a pre-weighed container.[1]

-

Drying and Weighing: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.[1]

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.[1]

For acidic or basic compounds, titration offers a reliable method for solubility determination.[1]

Protocol:

-

Preparation of a Saturated Solution: Prepare a saturated solution as described in the gravimetric method.[1]

-

Sampling and Dilution: Withdraw a precise volume of the clear, saturated solution. If necessary, dilute it with a suitable solvent to a concentration appropriate for titration.[1]

-

Titration: Titrate the solution of 4-(Pyrimidin-5-yl)benzoic acid with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein).[1]

-

Endpoint Determination: Continue the titration until the endpoint is reached, indicated by a persistent color change of the indicator.[1]

-

Calculation: The concentration of the saturated solution, and thus the solubility, can be calculated from the volume and concentration of the titrant used.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like 4-(Pyrimidin-5-yl)benzoic acid.

Caption: Workflow for determining the solubility of 4-(Pyrimidin-5-yl)benzoic acid.

This guide provides a framework for approaching the solubility assessment of 4-(Pyrimidin-5-yl)benzoic acid. For definitive quantitative data, empirical testing using the described protocols is essential. Researchers should consider the impact of temperature and the specific grade of solvents used, as these factors can significantly influence solubility measurements.

References

The Ascendant Trajectory of Pyrimidine-Based Benzoic Acids: A Technical Guide to Their Diverse Applications

For Immediate Release

A comprehensive technical guide released today illuminates the burgeoning potential of pyrimidine-based benzoic acids across a spectrum of high-stakes industries, from drug discovery and development to advanced materials science and modern agrochemicals. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the synthesis, mechanisms of action, and diverse applications of this versatile class of chemical compounds.

The pyrimidine ring, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry. Its fusion with a benzoic acid moiety gives rise to a unique chemical architecture with a wide array of biological activities and material properties. This guide delves into the core applications of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development.

Medicinal Chemistry: A New Frontier in Targeted Therapies

Pyrimidine-based benzoic acids have emerged as potent agents in the fight against cancer and inflammatory diseases. Their ability to selectively target key enzymes in pathological signaling pathways has positioned them as promising candidates for the next generation of targeted therapies.

Anticancer Applications: Inhibiting the Engines of Proliferation

A significant focus of research has been on the development of pyrimidine-based benzoic acids as kinase inhibitors. These compounds have shown remarkable efficacy in targeting enzymes that are often dysregulated in cancer, such as Aurora kinases and the BCR-ABL kinase.

One notable example is 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid , a key intermediate in the synthesis of Nilotinib, a highly effective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML)[1][2][3]. The benzoic acid group in this scaffold plays a crucial role in the binding interactions with the target kinase.

Furthermore, derivatives of pyrrolo[2,3-d]pyrimidine incorporating a benzoic acid moiety have been identified as potent inhibitors of Aurora A kinase , a key regulator of mitosis that is often overexpressed in various cancers[4][5]. The carboxylic acid group is essential for maintaining high inhibitory potency and selectivity.

Table 1: Anticancer Activity of Representative Pyrimidine-Based Benzoic Acids

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 (a pyrrolo[2,3-d]pyrimidine derivative) | Aurora A Kinase | Patient-Derived Gastric Cancer Organoids | 3.5 | [6] |

| Nilotinib (derived from a pyrimidine-based benzoic acid intermediate) | BCR-ABL Kinase | CML cells | Varies by cell line | [1] |

Anti-inflammatory Action: Targeting the Mediators of Inflammation

Pyrimidine-based benzoic acids have also demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal in the development of safer anti-inflammatory drugs.

Several novel pyrimidine derivatives have been synthesized and shown to exhibit high selectivity for COX-2 over the COX-1 isoform, which is associated with gastrointestinal side effects[7]. The benzoic acid moiety in these compounds often mimics the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes, allowing for effective binding to the active site.

Table 2: In Vitro COX-2 Inhibitory Activity of Pyrimidine Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5a (a 2,4-diphenylbenzo[8][9]imidazo[1,2-a]pyrimidine derivative) | >10 | 0.05 | >200 | [7] |

| Celecoxib (Reference Drug) | 7.6 | 0.04 | 190 | [7] |

Materials Science: Building Blocks for Advanced Technologies

The unique electronic and structural properties of pyrimidine-based benzoic acids make them valuable components in the development of advanced materials, including organic light-emitting diodes (OLEDs) and metal-organic frameworks (MOFs).

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyrimidine ring, combined with the functional handle of the benzoic acid group, makes these compounds suitable for use as building blocks for emitters and host materials in OLEDs[10][11][12][13]. The carboxylic acid group can be modified to tune the electronic properties of the molecule and to facilitate its incorporation into larger polymeric or dendritic structures, leading to improved device performance, including higher efficiency and longer lifetimes.

Metal-Organic Frameworks (MOFs)

Pyrimidine-based benzoic acids can act as organic linkers in the construction of MOFs[2][13][14][15][16][17][18][19]. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of porous, crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The specific geometry and functionality of the pyrimidine-based benzoic acid linker can be tailored to control the pore size, shape, and chemical environment of the resulting MOF.

Agrochemicals: Protecting Crops with Precision

In the field of agriculture, pyrimidine carboxylic acids have been developed as a class of herbicides[4][15][20][21][22][23][24][25]. These compounds can act as synthetic auxins, mimicking the plant hormone auxin and causing uncontrolled growth that is lethal to susceptible weeds[14][25]. Other pyrimidine-based herbicides function by inhibiting key enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), leading to the disruption of essential processes and subsequent plant death[20]. The structural diversity of pyrimidine-based benzoic acids allows for the development of herbicides with varying spectra of activity and selectivity.

Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for key experiments cited.

Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

This protocol describes a common synthetic route to this key intermediate for Nilotinib[26][27].

-

Step 1: Guanidinylation of 3-amino-4-methylbenzoic acid. React 3-amino-4-methylbenzoic acid with cyanamide in the presence of a mineral acid to form the corresponding guanidine derivative.

-

Step 2: Condensation with a β-ketoenamine. Condense the guanidine derivative with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a suitable solvent such as n-butanol with a base like sodium hydroxide.

-

Step 3: Hydrolysis. The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous base.

-

Step 4: Acidification and Isolation. The reaction mixture is cooled and acidified to precipitate the product, which is then collected by filtration, washed, and dried.

In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol outlines a method to determine the IC50 values of test compounds against COX-1 and COX-2[21][28][29][30].

-

Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Test compounds and reference inhibitors are dissolved in DMSO to create stock solutions, which are then serially diluted.

-

Reaction Incubation: The reaction is initiated by adding arachidonic acid to a mixture containing the enzyme, heme cofactor, and the test compound or vehicle control in a Tris-HCl buffer (pH 8.0). The mixture is incubated at 37°C for a specified time (e.g., 10 minutes).

-

Prostaglandin E2 (PGE2) Quantification: The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines[26][27][31][32].

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrimidine-based benzoic acid derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Determination: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Logical Relationships

To provide a deeper understanding of the mechanisms of action, this guide includes diagrams of key signaling pathways targeted by pyrimidine-based benzoic acids.

Aurora A Kinase Signaling Pathway

This pathway is crucial for mitotic progression. Inhibitors of Aurora A, such as certain pyrrolo[2,3-d]pyrimidine-based benzoic acids, can disrupt this pathway, leading to cell cycle arrest and apoptosis in cancer cells[4][5][8][11][32].

Caption: Aurora A Kinase Signaling Pathway and its Inhibition.

Cyclooxygenase-2 (COX-2) Signaling Pathway

This pathway is central to the inflammatory response. Selective COX-2 inhibitors, including novel pyrimidine-based benzoic acids, block the production of pro-inflammatory prostaglandins[9][10][20][33][34].

Caption: COX-2 Signaling Pathway and its Inhibition.

This technical guide underscores the significant and expanding role of pyrimidine-based benzoic acids in science and technology. The versatility of their chemical structure, coupled with their diverse functional properties, ensures that they will remain a fertile ground for discovery and innovation for years to come. Researchers and developers are encouraged to leverage the information presented herein to advance their own projects and contribute to the growing body of knowledge surrounding these remarkable compounds.

References

- 1. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 2. 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid Archives - Acanthus Research [acanthusresearch.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. promega.com [promega.com]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. nbinno.com [nbinno.com]

- 14. Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. brieflands.com [brieflands.com]

- 19. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. thepharmajournal.com [thepharmajournal.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 26. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 27. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 28. benchchem.com [benchchem.com]

- 29. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. bpsbioscience.com [bpsbioscience.com]

- 32. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 33. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 34. brieflands.com [brieflands.com]

An In-depth Technical Guide to 4-(Pyrimidin-5-yl)benzoic Acid Derivatives and Analogues for Drug Discovery Professionals

An authoritative overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic potential of 4-(pyrimidin-5-yl)benzoic acid derivatives and their analogues.

This technical guide provides a comprehensive resource on the burgeoning class of 4-(pyrimidin-5-yl)benzoic acid derivatives, which have demonstrated significant promise as modulators of various enzymatic targets implicated in a range of diseases, including cancer, viral infections, and skin hyperpigmentation disorders. This document details the synthetic strategies, key biological activities with associated quantitative data, and in-depth experimental protocols for the evaluation of these compounds. Furthermore, critical signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of their mechanisms of action and the drug discovery process.

Core Syntheses and Chemical Space

The 4-(pyrimidin-5-yl)benzoic acid scaffold serves as a versatile platform for the development of targeted inhibitors. Synthetic routes to these compounds and their analogues are adaptable, allowing for extensive structure-activity relationship (SAR) studies. A general and widely adopted synthetic approach involves the Suzuki-Miyaura cross-coupling reaction between a 5-halopyrimidine and a (4-(alkoxycarbonyl)phenyl)boronic acid, followed by hydrolysis of the ester to yield the final benzoic acid derivative. Modifications to both the pyrimidine and benzoic acid moieties have been extensively explored to optimize potency and selectivity for various biological targets.

For instance, the synthesis of N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, a potent dihydrofolate reductase (DHFR) inhibitor, involves a multi-step sequence starting with a palladium-catalyzed carbonylation of 4-propionylphenol, followed by a Wittig reaction, catalytic hydrogenation, hydrolysis, and peptide coupling.[1] Similarly, the synthesis of 2,6-disubstituted pyrazines as Casein Kinase 2 (CSNK2A) inhibitors often employs Suzuki reactions to introduce the 4-carboxyphenyl group at the 2-position of the pyrazine ring.

Biological Activities and Therapeutic Potential

Derivatives of 4-(pyrimidin-5-yl)benzoic acid have been identified as potent inhibitors of several key enzymes, highlighting their broad therapeutic potential.

Enzyme Inhibition

This class of compounds has shown significant inhibitory activity against a range of enzymes, including:

-

Tyrosinase: Involved in melanin synthesis, making its inhibitors potential treatments for hyperpigmentation disorders. Benzoic acid derivatives have demonstrated non-competitive inhibition of tyrosinase.[2]

-

Casein Kinase 2 (CSNK2A): A serine/threonine kinase implicated in cancer and viral infections. Certain 2,6-disubstituted pyrazines containing a 4-carboxyphenyl moiety are potent CSNK2A inhibitors with antiviral activity.[3]

-

Dihydrofolate Reductase (DHFR): A crucial enzyme in nucleotide synthesis and a well-established target for anticancer drugs. Furo[2,3-d]pyrimidine analogues of 4-(pyrimidin-5-yl)benzoic acid have shown potent DHFR inhibition.

-

Influenza Neuraminidase: A key enzyme in the life cycle of the influenza virus. Benzoic acid derivatives have been synthesized and evaluated for their neuraminidase inhibitory activity.[4][5]

-

Steroid 5α-Reductase: An enzyme involved in the conversion of testosterone to dihydrotestosterone, a key driver of benign prostatic hyperplasia and androgenic alopecia. 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid has been identified as a potent inhibitor of the human type 2 isozyme.[6]

Quantitative Inhibitory Data

The following tables summarize the inhibitory activities of representative 4-(pyrimidin-5-yl)benzoic acid derivatives and analogues against various enzymatic targets.

Table 1: Tyrosinase Inhibitory Activity

| Compound | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |

| 2-Aminobenzoic acid | Non-competitive | 5.15 (monophenolase), 4.72 (diphenolase) | ~4.72 | [2] |

| 4-Aminobenzoic acid | Non-competitive | 3.8 (monophenolase), 20 (diphenolase) | ~20 | [2] |

Table 2: CSNK2A and PIM3 Inhibitory Activity

| Compound | CSNK2A IC50 (nM) (NanoBRET) | PIM3 IC50 (nM) (NanoBRET) | Reference |

| 2 | 12 | 18 | [3] |

| 6c (6-isopropoxyindole analogue) | 20 | 600 | [3] |

| 7c (ortho-methoxy aniline analogue) | 30 | >10000 | [3] |

Table 3: Dihydrofolate Reductase (DHFR) Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| DHFR-IN-4 | DHFR | 0.123 | [7] |

| Compound 20 (Thieno[2,3-d]pyrimidine) | DHFR | 0.20 | [8] |

| Methotrexate | DHFR | 0.22 | [8] |

Table 4: Influenza Neuraminidase Inhibitory Activity

| Compound | Target Virus Strain | IC50 (µM) | Reference |

| 4-(Acetylamino)-3-guanidinobenzoic acid | N9 Neuraminidase | 2.5 | [5] |

| NC-5 | H1N1 | 33.6 (EC50) | [9][10] |

| NC-5 | H1N1-H275Y (Oseltamivir-resistant) | 32.8 (EC50) | [9][10] |

Table 5: Steroid 5α-Reductase Inhibitory Activity

| Compound | Isozyme | IC50 (µM) | Reference |

| 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid (4c) | Human Type 2 | 0.82 | [6] |

| N-benzyl-4-(5-indolyl)benzoic acid derivative | Human Type 2 | 6.20 | [11] |

| N-cyclohexanemethyl-4-(5-indolyl)benzoic acid derivative | Human Type 1 | 2.10 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 4-(pyrimidin-5-yl)benzoic acid derivatives.

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibition using L-DOPA as a substrate.

Materials and Reagents:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Test compounds and positive control (e.g., Kojic Acid) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare serial dilutions of the test compounds and positive control in phosphate buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1-2%.

-

In a 96-well plate, add 80 µL of the tyrosinase solution to each well.

-

Add 20 µL of the test compound dilutions, positive control, or buffer (for blank) to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Initiate the reaction by adding 100 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percent inhibition is calculated using the formula: ((Rate_blank - Rate_sample) / Rate_blank) * 100.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

CSNK2A In-Cell Target Engagement Assay (NanoBRET™)

This protocol outlines the general steps for a NanoBRET™ Target Engagement Intracellular Kinase Assay to measure the apparent cellular affinity of test compounds for CSNK2A.

Materials and Reagents:

-

HEK293 cells

-

CSNK2A2-NanoLuc® Fusion Vector and Transfection Carrier DNA

-

Opti-MEM® I Reduced Serum Medium

-

Transfection reagent (e.g., FuGENE® HD)

-

NanoBRET™ Tracer K-5 and Tracer Dilution Buffer

-

Test compounds dissolved in DMSO

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, 96-well assay plates

-

Luminometer with 450 nm and 610 nm filters

Procedure:

-

Transfection: Co-transfect HEK293 cells with the CSNK2A2-NanoLuc® Fusion Vector and Transfection Carrier DNA using a suitable transfection reagent. Culture the cells for 18-24 hours to allow for protein expression.

-

Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into a white 96-well plate.

-

Tracer Addition: Prepare the NanoBRET™ Tracer K-5 working solution by diluting the stock in Tracer Dilution Buffer. Add the tracer to the cells at the recommended final concentration.

-

Compound Addition: Prepare serial dilutions of the test compounds in Opti-MEM®. Add the diluted compounds to the wells containing cells and tracer. Include a vehicle control (DMSO) and a no-compound control.

-

Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the compound to reach equilibrium with the target protein.

-

Detection: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor detection reagent according to the manufacturer's protocol. Add the detection reagent to all wells.

-

Measurement: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®, 450 nm) and acceptor (Tracer, 610 nm) emission signals.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials and Reagents:

-

Recombinant human DHFR

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds and positive control (e.g., Methotrexate) dissolved in DMSO

-

96-well UV-transparent microplate

-

UV-Vis microplate reader

Procedure:

-

Prepare a working solution of DHFR in assay buffer.

-

Prepare serial dilutions of the test compounds and methotrexate in assay buffer.

-

In a 96-well plate, add assay buffer, the DHFR solution, and the test compound dilutions.

-

Pre-incubate the mixture at room temperature for 15 minutes.

-

Prepare a reaction mixture containing DHF and NADPH in assay buffer.

-

Initiate the reaction by adding the DHF/NADPH mixture to all wells.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

-

Calculate the reaction rate from the linear portion of the curve.

-

Determine the percent inhibition and IC50 values as described for the tyrosinase assay.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cell lines.

Materials and Reagents:

-

Cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Visualizing Pathways and Processes

Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental workflows.

Signaling Pathways

Caption: Melanin Synthesis Pathway and the Point of Inhibition.

Caption: Role of CSNK2A in Viral Replication and Inhibition.

Experimental and Drug Discovery Workflow

Caption: Drug Discovery Workflow for Novel Therapeutics.

Conclusion

The 4-(pyrimidin-5-yl)benzoic acid scaffold represents a highly promising and versatile platform for the development of novel enzyme inhibitors with significant therapeutic potential. The amenability of this chemical series to synthetic modification allows for the fine-tuning of inhibitory activity and selectivity against a range of important biological targets. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of 4-(pyrimidin-5-yl)benzoic acid derivatives from promising leads to clinically viable therapeutic agents.

References

- 1. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-substituted 4-(5-indolyl)benzoic acids. Synthesis and evaluation of steroid 5alpha-reductase type I and II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Pyrimidine-Containing Compounds: A Technical Guide for Drug Discovery

An in-depth exploration of the vast therapeutic potential of pyrimidine scaffolds, detailing their anticancer, antimicrobial, and antiviral properties through quantitative data, experimental methodologies, and pathway visualizations.

The pyrimidine nucleus, a fundamental building block of nucleic acids, has long been a privileged scaffold in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets has led to the development of numerous clinically significant drugs. This technical guide provides a comprehensive overview of the biological activities of pyrimidine-containing compounds, with a focus on their applications in oncology, infectious diseases, and virology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine analogs represent a cornerstone of modern cancer chemotherapy. Their mechanisms of action are diverse, ranging from the inhibition of essential metabolic pathways to the targeted disruption of oncogenic signaling cascades. Many pyrimidine-based anticancer agents function as antimetabolites, interfering with the synthesis of nucleic acids and thereby halting the proliferation of rapidly dividing cancer cells. Others have been designed as potent and selective inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are frequently dysregulated in various malignancies.[1]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic and inhibitory activities of various pyrimidine derivatives against a panel of human cancer cell lines and specific molecular targets. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values provide a quantitative measure of their potency.

| Compound ID | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

| RDS 3442 (1a) | Glioblastoma, TNBC, OSCC, Colon Cancer | 4 - 8 | [2] |

| Compound 2a | Glioblastoma, TNBC, OSCC, Colon Cancer | 5 - 8 | [2] |

| Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [3] |

| Compound 3b | A375, C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast) | Not specified, but potent | [4] |

| Compound 7c | A549 (Lung), HBL-100 (Breast), HeLa (Cervical), T-47D (Breast), WiDr (Colon) | 2.6 - 3.7 | [5] |

| Compound 3 | MCF7 (Breast), HepG2 (Liver), A549 (Lung) | 1.61 - 2.02 | [6] |

| Compound 7 | Caco-2 (Colon), A549 (Lung), HT1080 (Fibrosarcoma), HeLa (Cervical) | 17.50 - 73.08 | [7] |

| Compound 5 | Caco-2 (Colon), A549 (Lung), HT1080 (Fibrosarcoma), HeLa (Cervical) | High cytotoxicity in µM range | [7] |

| Pyrido[2,3-d]pyrimidine 2a | A549 (Lung) | IC50 = 42 (as LOX inhibitor) | [3] |

| Pyrido[2,3-d]pyrimidine 2f | A549 (Lung) | IC50 = 47.5 (as LOX inhibitor) | [3] |

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| PD180970 | p210Bcr-Abl | 170 | [8] |

| Compound 65 | CDK6 | 115.38 | [8] |

| Compound 66 | CDK6 | 726.25 | [8] |

| Compound 72 | FAK | 27.4 | [2] |

Antimicrobial Activity of Pyrimidine Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival and replication.[2][9]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of antimicrobial agents. The following table presents the MIC values of various pyrimidine derivatives against representative bacterial and fungal strains.

| Compound ID | Microorganism | MIC (µg/mL or µM) | Reference |

| Compound a4 | S. aureus, E. coli, C. albicans | Not specified, but active | [10] |

| Compound a5 | S. aureus, E. coli, C. albicans | Not specified, but active | [10] |

| Compound a7 | S. aureus, E. coli, C. albicans | Good activity | [10] |

| Compound a8 | S. aureus, E. coli, C. albicans | Good activity | [10] |

| Compound a9 | S. aureus, E. coli, C. albicans | Good activity | [10] |

| Compound 9d | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC values in nM range | [9] |

| Compound 9n | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC values in nM range | [9] |

| Compound 9o | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC values in nM range | [9] |

| Compound 9p | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC values in nM range | [9] |

| Compound 9d (Fungi) | A. flavus, C. albicans | 21.50 - 26.30 µM | [9] |

| Compound 9n (Fungi) | A. flavus, C. albicans | 18.50 - 21.90 µM | [9] |

| Compound 9o (Fungi) | A. flavus, C. albicans | 15.50 - 19.50 µM | [9] |

| Compound 9p (Fungi) | A. flavus, C. albicans | 19.90 - 23.70 µM | [9] |

| Compound S1 | S. aureus | 16.26 µg/mL | [11] |

| Compound S7 | B. subtilis, E. coli | 17.34 µg/mL | [11] |

| Compound 3c | MDR Bacteria | Bacteriostatic | [12] |

| Compound 8a | MDR Bacteria | Bacteriostatic | [12] |

| Compound 9d | MDR Bacteria | Bacteriostatic | [12] |

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine-containing compounds have demonstrated significant efficacy against a wide range of viruses, including influenza virus, human immunodeficiency virus (HIV), hepatitis C virus (HCV), and human coronaviruses.[13][14] Their antiviral mechanisms often involve the inhibition of viral replication, entry into host cells, or the function of essential viral enzymes.

Quantitative Data: In Vitro Antiviral Activity

The antiviral potency of pyrimidine derivatives is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration required to inhibit 50% of the viral activity.

| Compound ID | Virus | EC50 (µM or nM) | Reference |

| Cyclobutyl/Cyclopentyl derivatives | Influenza A and B | 0.01 - 0.1 µM | [15] |

| Compound 48 | HIV-1 (wild type and resistant mutants) | 3.43 - 11.8 nM | [2] |

| Compound 65 (HAA-09) | Influenza A virus | 0.03 µM | [2] |

| Compound 7a | Human Coronavirus 229E (HCoV-229E) | Potent activity | [13] |

| Compound 7b | Human Coronavirus 229E (HCoV-229E) | Potent activity | [13] |

| Compound 7f | Human Coronavirus 229E (HCoV-229E) | Potent activity | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of pyrimidine-containing compounds.

Anticancer Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][16]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a range of concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of MTT is added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.

2. Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is another widely used method for determining cytotoxicity based on the measurement of cellular protein content.[16][17]

-

Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with a solution of Sulforhodamine B dye.

-

Washing: Unbound dye is removed by washing with a dilute acetic acid solution.

-

Solubilization and Absorbance Reading: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at approximately 515 nm.

-

Data Analysis: The GI50 (the concentration that inhibits cell growth by 50%) is calculated from the absorbance data.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][18]

-

Compound Preparation: Serial dilutions of the pyrimidine derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

2. Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[19]

-

Agar Plate Preparation: A standardized inoculum of the test bacteria is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Sterile filter paper disks impregnated with a known concentration of the pyrimidine derivative are placed on the agar surface.

-

Incubation: The plate is incubated under suitable conditions.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).

Antiviral Assays

1. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[20]

-

Cell Seeding: Host cells are seeded in 96-well plates.

-

Compound and Virus Addition: The cells are treated with various concentrations of the pyrimidine derivative, followed by infection with the virus.

-

Incubation: The plates are incubated until a cytopathic effect (e.g., cell rounding, detachment) is observed in the virus-infected, untreated control wells.

-

CPE Assessment: The extent of CPE in each well is visually assessed or quantified using a cell viability assay (e.g., MTT assay).

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits CPE by 50%.

2. Virus Yield Reduction Assay

This assay quantifies the reduction in the production of new infectious virus particles in the presence of an antiviral compound.[20]

-

Infection and Treatment: Host cells are infected with the virus and simultaneously treated with different concentrations of the pyrimidine derivative.

-

Supernatant Collection: After an incubation period, the cell culture supernatant, containing newly produced virus particles, is collected.

-

Virus Titer Determination: The amount of infectious virus in the supernatant is quantified using methods such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

-

Data Analysis: The reduction in virus titer is calculated for each compound concentration, and the EC50 value is determined.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many pyrimidine derivatives stems from their ability to modulate key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Aberrant EGFR signaling is a common driver of tumorigenesis. Pyrimidine-based EGFR inhibitors act as competitive inhibitors at the ATP-binding site of the kinase domain, thereby blocking its activation and downstream signaling.[8]

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based compounds.

PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a frequent event in many cancers. Pyrimidine derivatives have been developed to target key components of this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[8][21]

Caption: Targeting the PI3K/AKT/mTOR pathway with pyrimidine inhibitors.

General Experimental Workflow for Drug Screening

The process of identifying and characterizing novel biologically active pyrimidine compounds typically follows a standardized workflow, from initial library screening to more detailed mechanistic studies.

Caption: A typical workflow for the screening and development of pyrimidine-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Evaluation of Pyrimidine Steroids as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and Synthesis of Polyheterocyclic Compounds Containing Pyrazolopyridopyrimidine Nucleus with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 21. Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-(Pyrimidin-5-yl)benzoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental heterocycle in nucleic acids, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its ability to form key hydrogen bond interactions with biological targets has led to the development of numerous successful therapeutics. Within this class of compounds, 4-(Pyrimidin-5-yl)benzoic acid has emerged as a crucial building block, particularly in the design of targeted therapies for cancer and other diseases. This technical guide provides an in-depth analysis of the synthesis, biological significance, and therapeutic potential of this versatile molecule and its derivatives.

Core Structure and Physicochemical Properties

4-(Pyrimidin-5-yl)benzoic acid is a bifunctional molecule featuring a pyrimidine ring linked to a benzoic acid moiety. This unique arrangement allows for diverse chemical modifications and interactions with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| CAS Number | 216959-91-0 | [1] |

| Melting Point | 316-317°C | [1] |

| Boiling Point | 419.5°C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents |

Synthesis of the Core Scaffold

The synthesis of 4-(Pyrimidin-5-yl)benzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. A proposed experimental protocol is detailed below.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for the coupling of 5-bromopyrimidine with arylboronic acids.

Reaction Scheme:

Materials:

-

5-Bromopyrimidine

-

4-Carboxyphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))

-

Solvent (e.g., 1,4-Dioxane/water mixture, Dimethoxyethane (DME), or Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromopyrimidine (1.0 equivalent), 4-carboxyphenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

-

Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield 4-(Pyrimidin-5-yl)benzoic acid.

Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 4-(pyrimidin-5-yl)benzoic acid scaffold is a key component in the development of various kinase inhibitors, which are crucial in cancer therapy. The pyrimidine ring often acts as a hinge-binder, mimicking the adenine base of ATP to interact with the kinase's active site. The benzoic acid moiety provides a vector for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Derivatives of 4-(pyrimidin-5-yl)benzoic acid have shown potential as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive therapeutic target.

Quantitative Data for DHODH Inhibitors (Derivatives):

| Compound | Target | IC₅₀ | Reference |

| Brequinar | Human DHODH | ~20 nM | |

| Teriflunomide | Human DHODH | 24.5 nM | |

| Leflunomide | Human DHODH | >100 µM |

Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

-

Recombinant human DHODH

-

Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

Dihydroorotate (DHO)

-

Decylubiquinone (Coenzyme Q₁₀ analog)

-

2,6-dichloroindophenol (DCIP)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Enzyme and Compound Incubation: To the wells of a 96-well plate, add the assay buffer, recombinant human DHODH, and the test compound dilutions. Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.

-

Measurement: Immediately measure the decrease in absorbance at 600 nm over time in a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Other Kinase Targets

The versatility of the 4-(pyrimidin-5-yl)benzoic acid scaffold has been exploited to develop inhibitors for a range of other kinases implicated in cancer, including:

-

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in the development of certain cancers, including non-small cell lung cancer.

-

Histone Deacetylases (HDACs): A class of enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.

-

Casein Kinase 2 (CK2): A serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation.

Quantitative Data for Various Kinase Inhibitors (Derivatives):

| Compound Class | Target | IC₅₀ Range |

| 2,4-pyrimidinediamine derivatives | ALK, HDAC1 | nM to µM |

| 4-(thiazol-5-yl)benzoic acid derivatives | CK2α | 0.014-0.017 µM |

Experimental Protocols for Kinase Inhibition Assays:

Detailed protocols for ALK, HDAC, and CK2 inhibition assays generally follow similar principles to the DHODH assay, often utilizing either radiometric methods (measuring the incorporation of ³²P-ATP into a substrate) or fluorescence/luminescence-based assays (such as ADP-Glo™) that quantify ATP consumption or product formation.

Structure-Activity Relationship (SAR) Insights

While specific biological activity data for the unsubstituted 4-(pyrimidin-5-yl)benzoic acid is not widely available, extensive research on its derivatives has provided valuable structure-activity relationship (SAR) insights.

-

Pyrimidine Core: The nitrogen atoms of the pyrimidine ring are critical for forming hydrogen bonds with the hinge region of the kinase active site.

-

Benzoic Acid Moiety: The carboxylic acid group can form important salt bridges or hydrogen bonds with basic residues in the active site. It also serves as a key attachment point for introducing various substituents to explore different regions of the binding pocket and modulate physicochemical properties.

-

Substitutions on the Benzoic Acid Ring: Modifications at the positions ortho and meta to the carboxylic acid group can influence the conformation of the molecule and its binding affinity.

-

Substitutions on the Pyrimidine Ring: Adding substituents to the pyrimidine ring can enhance selectivity and potency by exploiting specific subpockets within the kinase active site.

Conclusion and Future Perspectives